molecular formula C16H14N2O3S2 B2737171 (3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1421462-47-6

(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2737171
CAS No.: 1421462-47-6
M. Wt: 346.42
InChI Key: XDVASKFDMOQLHN-UHFFFAOYSA-N
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Description

(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C16H14N2O3S2 and its molecular weight is 346.42. The purity is usually 95%.
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Biological Activity

The compound (3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that integrates several functional groups, including a methoxy group, a benzothiazole moiety, an azetidine ring, and a thiophenyl group. This unique structural combination suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N3O3SC_{15}H_{15}N_3O_3S, and it features the following key components:

  • Benzothiazole : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Azetidine : A four-membered ring that can enhance the compound's pharmacological profile.
  • Thiophene : Often associated with electronic properties beneficial for biological interactions.

Antioxidant Activity

Research indicates that benzothiazole derivatives exhibit significant antioxidant properties. The antioxidant activity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). In studies, various derivatives of benzothiazole have shown varying degrees of free radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems .

Table 1: Antioxidant Activity of Related Benzothiazole Compounds

CompoundIC50 (mg/mL)Activity Level
Compound A0.25High
Compound B0.50Moderate
Compound C0.75Low

Other Biological Activities

The biological profile of compounds similar to This compound suggests potential applications in treating various conditions due to their roles as:

  • Anticancer Agents : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
  • Antidiabetic Agents : Certain benzothiazole compounds have been noted for their ability to modulate glucose metabolism.
  • Neuroprotective Agents : There is emerging evidence supporting the neuroprotective effects of benzothiazole derivatives against neurodegenerative diseases.

Case Studies

In a recent study published in Pharmaceutical Chemistry Journal, a series of benzothiazole derivatives were synthesized and evaluated for their biological activities. The findings indicated that modifications at specific positions on the benzothiazole ring significantly influenced both antioxidant and antimicrobial activities. For instance, compounds with electron-donating groups exhibited enhanced activity compared to their electron-withdrawing counterparts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Positioning : The position of the methoxy group on the benzothiazole ring affects both solubility and interaction with biological targets.
  • Ring Size and Composition : The azetidine ring's size and presence of heteroatoms play crucial roles in binding affinity to target proteins.
  • Electronic Effects : The presence of electron-withdrawing or donating groups can modulate reactivity and stability.

Properties

IUPAC Name

[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-20-11-2-3-13-14(6-11)23-16(17-13)21-12-7-18(8-12)15(19)10-4-5-22-9-10/h2-6,9,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVASKFDMOQLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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